

Z-LEHD-FMK: Application Notes and Protocols for Neuroprotection Studies

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Compound of Interest

Compound Name: Caspase-9 Inhibitor Z-LEHD-FMK

Cat. No.: B1574761

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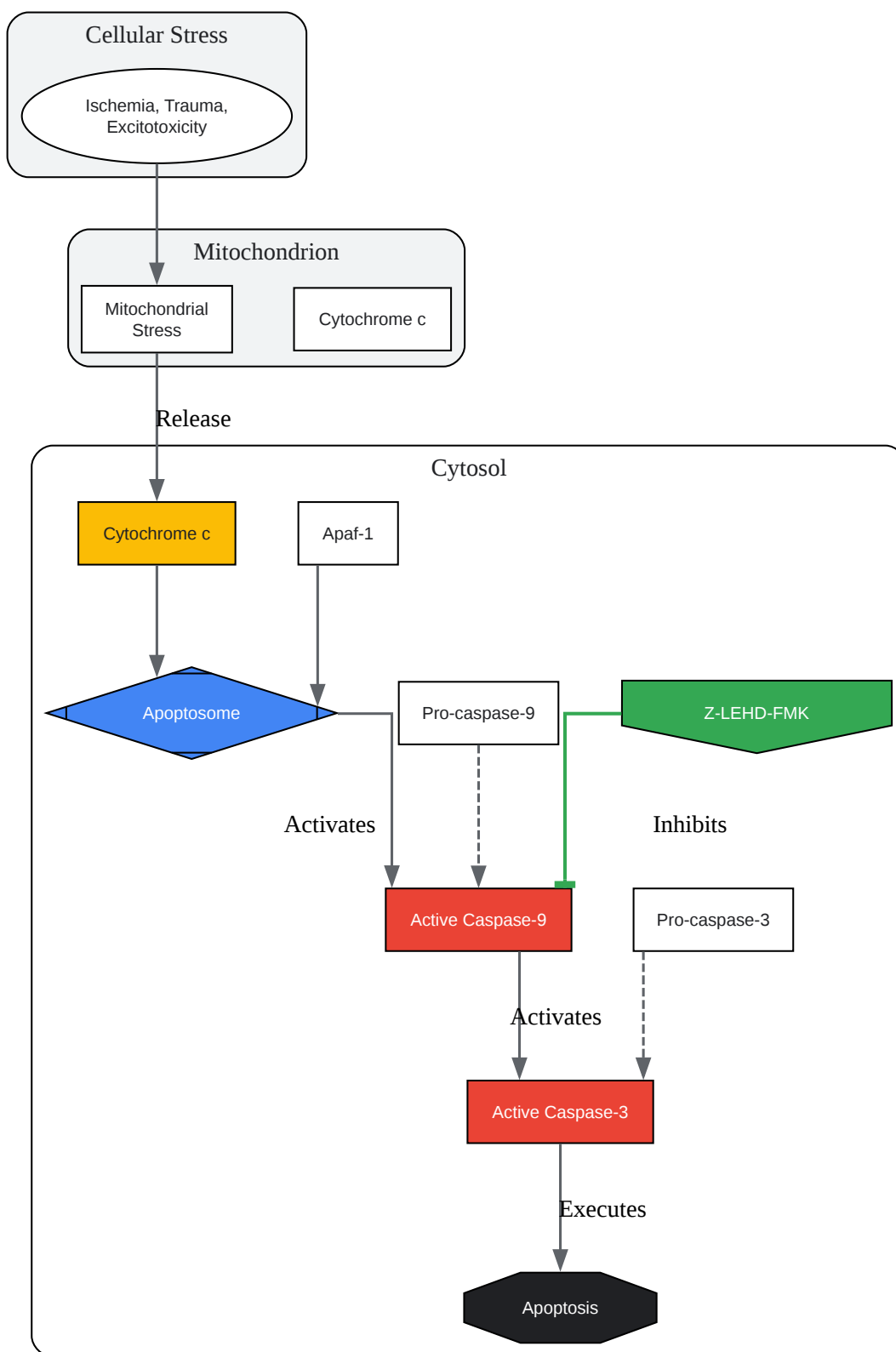
These application notes provide a comprehensive guide to utilizing Z-LEHD-FMK, a potent and selective inhibitor of caspase-9, in neuroprotection research. This document details the mechanism of action, quantitative data, and step-by-step protocols for key experimental assays to investigate its therapeutic potential in models of neuronal injury and neurodegenerative diseases.

Mechanism of Action

Z-LEHD-FMK (Benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis.^{[1][2]} In response to neurodegenerative insults such as ischemia, trauma, or excitotoxicity, intracellular stress signals trigger the release of cytochrome c from the mitochondria into the cytosol.^{[1][2]} Cytosolic cytochrome c then binds to the Apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome in the presence of ATP.^[2] The apoptosome recruits and activates pro-caspase-9.^[2] Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptotic cell death.^{[2][3]}

Z-LEHD-FMK's specificity is derived from its "LEHD" tetrapeptide sequence, which mimics the cleavage site recognized by caspase-9.^[4] This allows the inhibitor to bind to the active site of caspase-9, where the fluoromethyl ketone (FMK) group forms an irreversible covalent bond

with the cysteine residue in the catalytic site, permanently inactivating the enzyme.[2][4] By blocking caspase-9 activity, Z-LEHD-FMK prevents the activation of executioner caspases, thereby halting the apoptotic cascade and promoting neuronal survival.[1] Its neuroprotective effects have been observed in preclinical models of spinal cord injury and cerebral ischemia/reperfusion.[1][5]



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Caption: Intrinsic apoptosis pathway with Z-LEHD-FMK inhibition point.

Quantitative Data

The inhibitory profile of Z-LEHD-FMK demonstrates its high selectivity for caspase-9. However, it's important to note that at higher concentrations, it may exhibit off-target effects on other caspases. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.

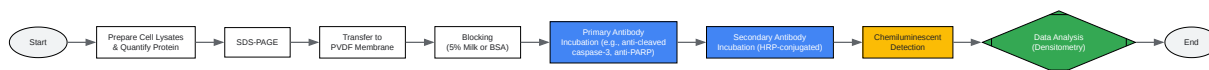
Caspase Target	Reported IC50 (μM) for Z-LEHD-FMK	Reference
Caspase-8	0.0007 (0.7 nM)	[4]
Caspase-9	1.5	[4]
Caspase-10	3.59	[4]

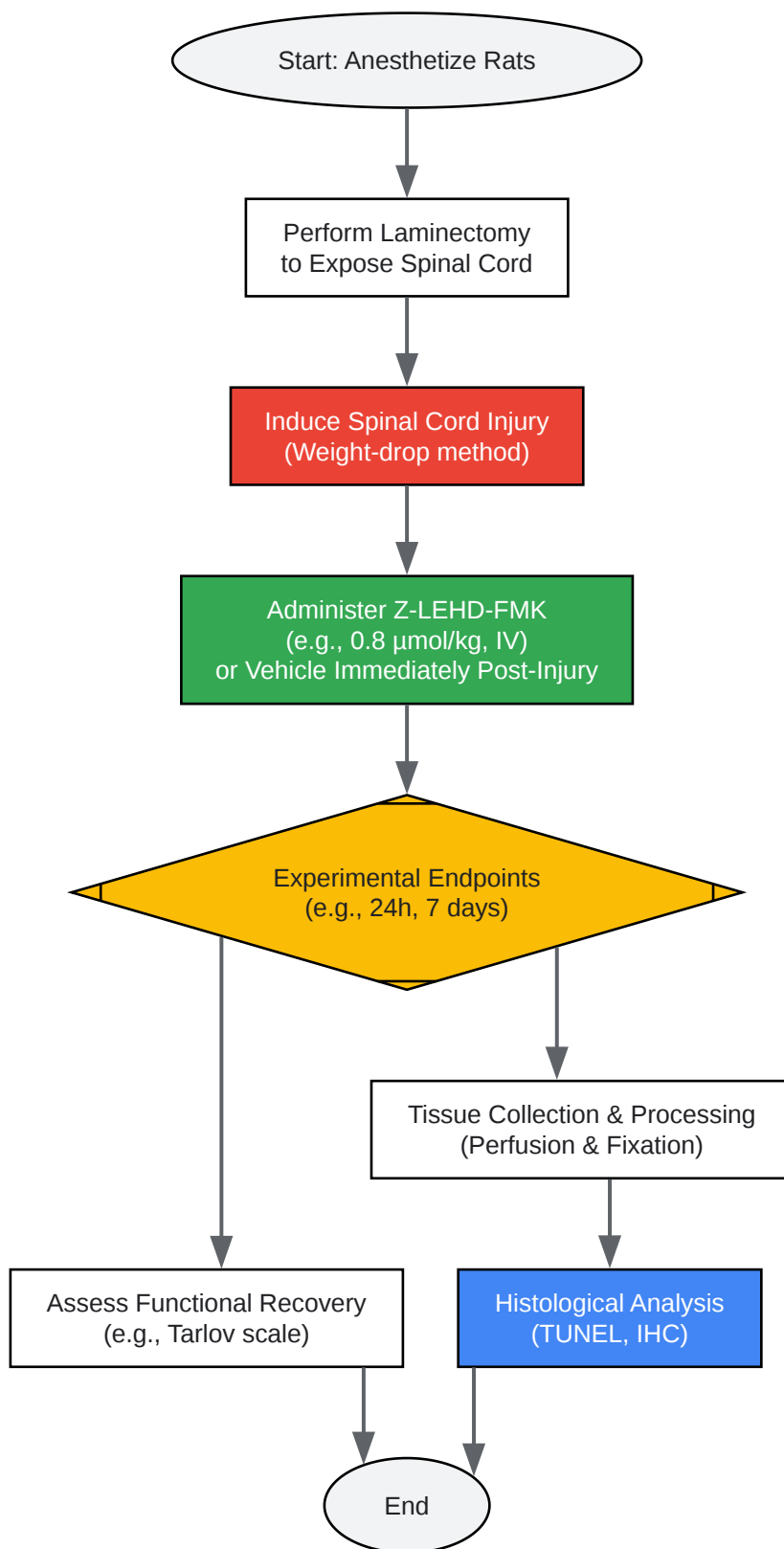
Note: IC50 values can vary depending on the study and assay conditions. The notably high potency against Caspase-8 in one study highlights the importance of using the lowest effective concentration to minimize potential off-target effects.[\[4\]](#)

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes the use of Z-LEHD-FMK to assess its neuroprotective effects in primary neuronal cultures subjected to an apoptotic stimulus.





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